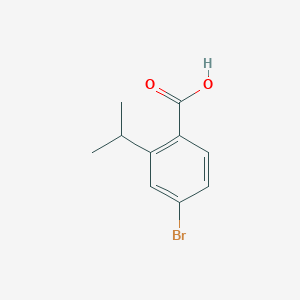

4-Bromo-2-isopropylbenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acid Systems

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a halogen atom (fluorine, chlorine, bromine, or iodine) and a carboxylic acid group attached to an aromatic ring. These compounds are of fundamental importance in organic chemistry and are utilized in a wide array of applications, from pharmaceuticals to materials science.

The presence of a halogen atom, in this case, bromine, significantly influences the electronic properties and reactivity of the aromatic ring and the carboxylic acid group. The bromine atom is an electron-withdrawing group via the inductive effect, yet it is also an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. The isopropyl group, being an alkyl group, is an electron-donating group and also directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, combined with the steric hindrance provided by the bulky isopropyl group at the ortho position relative to the carboxylic acid, dictates the molecule's reactivity and makes it a unique synthetic tool.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids where the presence of a substituent at the ortho position can cause the carboxyl group to twist out of the plane of the benzene (B151609) ring. This steric hindrance can impact the acidity and reactivity of the carboxylic acid group.

Significance as a Versatile Synthetic Intermediate and Chemical Building Block

The true value of 4-Bromo-2-isopropylbenzoic acid lies in its role as a versatile synthetic intermediate. The three functional groups—the carboxylic acid, the bromine atom, and the isopropyl group—each offer a handle for a variety of chemical transformations.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents at the 4-position.

For instance, this compound can serve as a precursor for the synthesis of more complex molecules. A documented synthesis route shows its conversion to 4-Bromo-2-(isopropylamino)benzoic acid, demonstrating the reactivity of the ortho-fluoro group in a related starting material which can be conceptually applied to the bromo-analogue. This highlights its utility in building more elaborate molecular scaffolds.

Overview of Key Research Domains Utilizing this compound

While specific, in-depth research exclusively focused on this compound is still emerging, its structural motifs are found in molecules explored in several key research domains:

Medicinal Chemistry: The development of new therapeutic agents often relies on the synthesis of novel heterocyclic compounds and other complex organic molecules. Halogenated benzoic acids are common starting materials in drug discovery. For example, the synthesis of derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with potential biological activity has been described, starting from related bromo-anthranilic acids. nih.gov The structural features of this compound make it a promising candidate for the synthesis of new bioactive molecules.

Agrochemicals: The search for new and effective pesticides and herbicides is an ongoing effort in the agrochemical industry. The synthesis of novel chemical entities with potential agrochemical applications often involves the use of halogenated aromatic building blocks. Patents in this field describe the synthesis of complex molecules for crop protection, and compounds with similar substitution patterns to this compound are often employed as intermediates. For instance, a patent for the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a key intermediate for an insecticide, starts from 4-bromo-2-methylbenzoic acid, a structurally similar compound. google.com

Materials Science: The unique properties of liquid crystals are harnessed in various technologies, including displays and sensors. The synthesis of new liquid crystalline materials with specific properties is an active area of research. Benzoic acid derivatives are known to exhibit liquid crystalline behavior. Research on n-alkanoyloxy benzoic acids has shown that their mesomorphic and optical properties can be tuned by modifying the molecular structure. sigmaaldrich.com The specific substitution pattern of this compound could be explored for the development of new functional materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKWVPUYVKVUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630505 | |

| Record name | 4-Bromo-2-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741698-83-9 | |

| Record name | 4-Bromo-2-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways for 4 Bromo 2 Isopropylbenzoic Acid

Precursor-Based Synthetic Methodologies

The most logical and common approach to synthesizing 4-bromo-2-isopropylbenzoic acid involves starting with a pre-existing isopropylbenzoic acid scaffold. This precursor-based methodology allows for the strategic introduction of the bromo substituent at the desired position.

Derivatization Approaches from Related Isopropylbenzoic Acid Scaffolds

The primary precursor for the synthesis of this compound is 2-isopropylbenzoic acid. The isopropyl group at the ortho position to the carboxylic acid sterically influences the electronic properties of the benzene (B151609) ring, directing the regioselectivity of subsequent electrophilic substitution reactions. The synthesis, therefore, becomes a matter of introducing a bromine atom at the para position relative to the activating isopropyl group.

Another potential, though less direct, synthetic route could involve the conversion of a related bromo-isopropylbenzene derivative. For instance, a multi-step synthesis could start from p-bromoisopropylbenzene, where the isopropyl group is first introduced, followed by the conversion of a methyl group to a carboxylic acid, or the introduction of a carboxyl group via a Grignard reagent. sigmaaldrich.com However, the direct bromination of 2-isopropylbenzoic acid is a more atom-economical and straightforward approach.

Regioselective Bromination Techniques in Aromatic Systems

The key step in the synthesis of this compound from 2-isopropylbenzoic acid is the regioselective bromination of the aromatic ring. The isopropyl group is an ortho-, para-directing activator. Due to the steric hindrance from the existing isopropyl and carboxyl groups, the electrophilic attack of bromine is favored at the less hindered para position (position 4).

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. libretexts.org This typically involves the reaction of the aromatic substrate with a source of electrophilic bromine, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

For substrates like benzoic acid, which are deactivated towards electrophilic substitution, a catalyst is generally required. youtube.com However, the activating nature of the isopropyl group in 2-isopropylbenzoic acid may allow for bromination under milder conditions. The use of N-bromosuccinimide (NBS) in a suitable solvent is a widely employed method for regioselective bromination of activated aromatic compounds. nih.govresearchgate.net Theoretical analyses and experimental results have shown that for many aromatic compounds, electrophilic bromination with NBS can be highly para-selective. nih.govresearchgate.net

Optimization of Synthetic Conditions for Enhanced Yields and Purity

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters. Key factors to consider include the choice of brominating agent, solvent, catalyst, reaction temperature, and reaction time.

Table 1: Hypothetical Optimization of Reaction Conditions for the Bromination of 2-Isopropylbenzoic Acid

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Br₂ | FeBr₃ | CCl₄ | 25 | 12 | 65 |

| 2 | NBS | None | CH₃CN | 60 | 6 | 85 |

| 3 | NBS | Montmorillonite (B579905) K-10 | Dichloromethane | 25 | 8 | 92 |

| 4 | Br₂/SO₂Cl₂ | Zeolite | Dichloromethane | 0 | 4 | 78 |

This table is illustrative and based on general principles of aromatic bromination. Actual results may vary.

As indicated in the hypothetical data, using a milder brominating agent like NBS can often lead to higher yields and selectivity. The use of solid acid catalysts like montmorillonite K-10 clay can also enhance para-selectivity and facilitate easier work-up. organic-chemistry.org Solvent choice is also critical; polar aprotic solvents like acetonitrile (B52724) can be effective for reactions involving NBS. nih.gov Temperature control is essential to prevent over-bromination and the formation of undesired isomers. Lower temperatures generally favor higher selectivity.

Green Chemistry Principles in the Synthesis of Bromo-Isopropylbenzoic Acid Analogues

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. In the context of synthesizing bromo-isopropylbenzoic acid analogues, several green strategies can be employed.

The use of hazardous solvents like carbon tetrachloride can be replaced with greener alternatives. Water has been explored as a solvent for some synthetic transformations, and microwave irradiation can be used to accelerate reactions, often leading to higher yields in shorter reaction times. researchgate.net The use of solid, recyclable catalysts, such as zeolites or clays, is another key aspect of green chemistry, as it simplifies product purification and reduces waste. organic-chemistry.org

Furthermore, developing catalytic processes that utilize safer and more atom-economical reagents is a primary goal. For instance, processes that use catalytic amounts of reagents instead of stoichiometric amounts are preferred. The development of methods for the continuous synthesis of substituted benzoic acids using oxygen as a green oxidant represents a significant advancement in this area. scispace.com While not directly applied to bromination, such principles can inspire the development of greener halogenation methods. The use of solvent-free reaction conditions, where the reactants are mixed without a solvent, is another effective green chemistry approach that can reduce waste and simplify purification. wjpmr.com

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Isopropylbenzoic Acid

Reactions of the Bromine Moiety

The bromine atom on the phenyl ring is a key handle for introducing molecular complexity, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgchemistrysteps.com

In the case of 4-bromo-2-isopropylbenzoic acid, the carboxylic acid group is an electron-withdrawing group, while the isopropyl group is electron-donating. The carboxylic acid group is situated meta to the bromine atom, and the activating effect of electron-withdrawing groups is significantly weaker from the meta position as it cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. youtube.com Furthermore, the electron-donating isopropyl group at the ortho position increases the electron density of the ring, further deactivating it towards nucleophilic attack. Consequently, this compound is not expected to undergo SNAr reactions under standard conditions. Such transformations would likely require exceptionally harsh reaction conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. Palladium-catalyzed reactions are particularly prominent in this context. wikipedia.orgwikipedia.org

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids to yield substituted biphenyl (B1667301) derivatives. The reaction tolerates a wide range of functional groups and reaction conditions are generally mild. ucd.iescielo.br

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgmychemblog.com The reaction typically proceeds with high stereoselectivity to give the trans isomer. organic-chemistry.orglibretexts.org this compound or its esters can react with various alkenes, such as styrenes or acrylates, to introduce a vinyl group onto the aromatic ring. mychemblog.comnih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org This reaction is the most straightforward method for preparing substituted alkynes. beilstein-journals.org The reactivity of aryl halides in this reaction follows the order I > Br > Cl. nrochemistry.com this compound can be effectively coupled with a variety of terminal alkynes to produce arylalkyne structures. organic-chemistry.orgsynarchive.com

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Isopropyl-biphenyl-4-carboxylic acid derivatives |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | 4-(Alkene-substituted)-2-isopropylbenzoic acid derivatives |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₂NH) | 4-(Alkyne-substituted)-2-isopropylbenzoic acid derivatives |

This table presents representative conditions for cross-coupling reactions involving aryl bromides.

Halogen Exchange and Functional Group Interconversions

The bromine atom can be exchanged for another halogen, most commonly iodine, through a transition metal-catalyzed process. The classic Finkelstein reaction, which involves treating an alkyl halide with an alkali metal iodide, is generally not effective for unactivated aryl halides. wikipedia.org However, catalyzed versions, often using copper(I) iodide with a diamine ligand, can facilitate the conversion of aryl bromides to aryl iodides. wikipedia.org This transformation can be valuable as aryl iodides are typically more reactive than aryl bromides in oxidative addition steps of many cross-coupling reactions. nrochemistry.com

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is amenable to a variety of transformations, including reduction, esterification, and amidation, which further expands the synthetic utility of this compound.

Reduction to Hydroxyl Groups (e.g., using Borane (B79455) Reagents)

Carboxylic acids can be selectively reduced to their corresponding primary alcohols. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective reagents for this transformation. They offer high selectivity for carboxylic acids in the presence of other reducible functional groups like esters or ketones. The reduction of this compound with a borane reagent yields (4-bromo-2-isopropoxyphenyl)methanol. usbio.net This product retains the bromine atom, allowing for subsequent cross-coupling reactions if desired.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. This can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a classic approach. A patent has described the esterification of the closely related 4-bromo-2-methylbenzoic acid with methanol (B129727) and sulfuric acid, indicating this method's applicability. google.com Alternatively, milder, non-acidic conditions can be employed, such as using N-bromosuccinimide (NBS) as a catalyst for the reaction between the carboxylic acid and an alcohol. nih.gov

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamental reaction in organic synthesis. While this can be achieved by first converting the carboxylic acid to a more reactive derivative (like an acid chloride), direct amidation methods are often preferred for their efficiency. Catalytic methods, for instance using boronic acid derivatives as catalysts, have been developed for the direct formation of amides from carboxylic acids and amines under relatively mild conditions. rsc.org

| Reaction | Reagent(s) | Product |

| Reduction | Borane-THF complex (BH₃·THF) | (4-Bromo-2-isopropoxyphenyl)methanol |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 4-bromo-2-isopropylbenzoate |

| Amidation | Amine, Boronic acid catalyst | N-substituted-4-bromo-2-isopropylbenzamide |

This table presents common transformations for the carboxylic acid group.

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, a reaction that involves the removal of the carboxyl group as carbon dioxide, is a synthetically important transformation. The stability of the resulting aryl anion or aryl radical intermediate is a key factor influencing the reaction's feasibility and conditions. For this compound, the presence of an ortho-substituent significantly impacts the decarboxylation process.

While the isopropyl group is generally considered electron-donating, its steric bulk can introduce significant strain, potentially lowering the activation barrier for decarboxylation. Conversely, the steric hindrance might also impede the approach of a catalyst or reagent to the carboxylic group. nih.gov

Table 1: Factors Influencing the Decarboxylation of Substituted Benzoic Acids

| Factor | Influence on Decarboxylation | Rationale | Citation |

| Ortho-Substitution | Generally accelerates decarboxylation | Ground-state destabilization of the starting material. | nih.gov |

| Electron-withdrawing Group (ortho) | Stabilizes the transition state | Lowers the activation energy of the decarboxylation event. | nih.gov |

| Steric Bulk of Ortho-Substituent | Can have a negative effect | May destabilize the transition state. | nih.gov |

| Catalyst | Can promote the reaction under milder conditions | Silver(I) salts have been shown to be effective. | rsc.org |

| Solvent | Can influence reaction rates | DMSO is a common solvent for these reactions. | rsc.org |

Mechanistically, the decarboxylation can proceed through different pathways, including protodecarboxylation, where the carboxyl group is replaced by a hydrogen atom, or by coupling reactions following the loss of CO2. Radical decarboxylation pathways, often initiated by light or a suitable catalyst, can generate aryl radicals that can be trapped by various reagents. nih.gov

Reactivity of the Isopropyl Substituent

The isopropyl group attached to the aromatic ring of this compound is not merely a spectator. Its benzylic protons are susceptible to a range of chemical transformations, most notably oxidation and free-radical reactions.

The oxidation of alkyl side chains on aromatic rings is a well-established method for the synthesis of benzoic acids. However, when the carboxylic acid is already present, the reactivity of the isopropyl group can be exploited for further functionalization. The benzylic carbon of the isopropyl group is prone to oxidation by strong oxidizing agents such as potassium permanganate (B83412) or chromic acid, which would typically lead to the formation of a dicarboxylic acid if the reaction were to go to completion under harsh conditions. More controlled oxidation could potentially yield a tertiary alcohol at the benzylic position.

Free-radical reactions at the benzylic position are also a significant aspect of the isopropyl group's reactivity. libretexts.org The initiation of such reactions, often using light (hν) or a radical initiator, can lead to the formation of a stabilized benzylic radical. ucr.edu This radical can then participate in various propagation steps, such as halogenation. For instance, reaction with a halogen source like N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the benzylic position of the isopropyl group.

Table 2: Potential Reactions of the Isopropyl Substituent

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO4, heat) | 4-Bromo-2-(1-hydroxy-1-methylethyl)benzoic acid or further oxidation products |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), light (hν) | 4-Bromo-2-(1-bromo-1-methylethyl)benzoic acid |

The interplay between the existing substituents on the aromatic ring can influence the reactivity of the isopropyl group. The electron-withdrawing nature of the bromo and carboxyl groups can affect the stability of any radical or cationic intermediates formed at the benzylic position.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govbeilstein-journals.org The Passerini and Ugi reactions are prominent examples of MCRs that utilize a carboxylic acid as a key component. wikipedia.orgwikipedia.orgslideshare.netorganic-chemistry.orgnih.govorganic-chemistry.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic mechanism, particularly in aprotic solvents at high concentrations. wikipedia.org

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgslideshare.netorganic-chemistry.org The mechanism typically involves the initial formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement. wikipedia.org

Given its structure, this compound is a potential candidate for participation in both Passerini and Ugi reactions as the carboxylic acid component. The steric hindrance from the ortho-isopropyl group might influence the reaction rate and yield. Studies on related compounds, such as a Passerini reaction involving 4-bromo benzoic acid, suggest that bromo-substituted benzoic acids can indeed participate in such transformations. nih.gov

Table 3: Hypothetical Multicomponent Reactions with this compound

| Reaction Name | Components | Potential Product Structure |

| Passerini Reaction | This compound, Aldehyde (R¹CHO), Isocyanide (R²NC) | α-(4-Bromo-2-isopropylbenzoyloxy)carboxamide |

| Ugi Reaction | This compound, Aldehyde (R¹CHO), Amine (R²NH₂), Isocyanide (R³NC) | N-acyl-α-amino amide with a 4-bromo-2-isopropylbenzoyl group |

The successful incorporation of this compound into these MCRs would provide a direct route to highly functionalized and sterically complex molecules, which could be of interest in various fields, including medicinal chemistry and materials science. The bromine atom in the resulting products would also serve as a handle for further synthetic modifications through cross-coupling reactions.

Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 2 Isopropylbenzoic Acid

Structural Modifications at the Carboxylic Acid Position

The carboxylic acid functional group is a primary site for structural modification, allowing for the synthesis of a wide array of derivatives, including esters and amides. Furthermore, the carboxylic acid moiety can be replaced with bioisosteres, which are functional groups with similar physical or chemical properties that can impart different biological activities or pharmacokinetic profiles.

Standard esterification procedures, involving the reaction of 4-bromo-2-isopropylbenzoic acid with an alcohol in the presence of an acid catalyst, can yield the corresponding esters. For instance, the reaction with methanol (B129727) would produce methyl 4-bromo-2-isopropylbenzoate. Similarly, amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. A general synthesis for amides involves treating the benzoic acid derivative with a coupling reagent to form an active ester, which then reacts with an amine. nih.gov

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to modulate a compound's properties. prepchem.comchemicalbook.comysu.educhemicalbook.comtcd.ie Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various five-membered heterocycles. prepchem.comchemicalbook.comchemicalbook.com The synthesis of these analogues from this compound would involve multi-step synthetic sequences tailored to the specific bioisostere being introduced. For example, the synthesis of a tetrazole analogue could be achieved from a nitrile intermediate, which itself can be synthesized from the corresponding bromoalkane. shaalaa.com

Table 1: Examples of Structural Modifications at the Carboxylic Acid Position

| Starting Material | Reagents and Conditions | Product | Derivative Type |

| This compound | Methanol, H₂SO₄ (catalyst), heat | Methyl 4-bromo-2-isopropylbenzoate | Ester |

| This compound | 1. SOCl₂, heat; 2. Ammonia | 4-Bromo-2-isopropylbenzamide | Amide |

| This compound | Multi-step synthesis via nitrile | 5-(4-Bromo-2-isopropylphenyl)-1H-tetrazole | Bioisostere |

Diversification of the Isopropyl Group

The isopropyl group at the 2-position of the benzene (B151609) ring can be replaced with other alkyl or functional groups to investigate the steric and electronic effects of this substituent on the molecule's properties. The synthesis of such analogues generally involves starting from a different substituted benzene derivative or modifying a precursor at an early synthetic stage.

One common approach to introduce alkyl groups onto a benzene ring is the Friedel-Crafts alkylation or acylation reaction. masterorganicchemistry.comlibretexts.orgnih.govkhanacademy.org For example, to synthesize 4-bromo-2-ethylbenzoic acid, one could start with bromobenzene (B47551) and perform a Friedel-Crafts acylation with propanoyl chloride, followed by reduction of the ketone and oxidation of the ethyl group to a carboxylic acid. The regioselectivity of the Friedel-Crafts reaction would need to be carefully controlled.

Alternatively, a starting material that already contains the desired alkyl group can be used. For instance, the synthesis of 4-bromo-2-methylbenzoic acid has been reported, which can serve as a precursor for further reactions. chemicalbook.comgoogle.com The synthesis of 4-bromo-2-tert-butylbenzoic acid has also been described, highlighting the possibility of introducing bulkier alkyl groups. nih.gov The synthesis of 3-bromo-4-tert-butylbenzoic acid has been achieved by the bromination of 4-tert-butylbenzoic acid.

Table 2: Examples of Analogues with a Diversified Isopropyl Group

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 |

| 4-Bromo-2-ethylbenzoic acid | C₉H₉BrO₂ | 229.07 |

| 4-Bromo-2-tert-butylbenzoic acid | C₁₁H₁₃BrO₂ | 257.12 |

Investigations into the Impact of Halogen Atom Variations

Replacing the bromine atom with other halogens, such as chlorine or iodine, can significantly influence the electronic properties and reactivity of the aromatic ring. These changes can affect the acidity of the carboxylic acid and the potential for the molecule to engage in halogen bonding. nih.gov

The synthesis of halogen-substituted analogues can be achieved through various methods. For example, 4-chloro-2-isopropylbenzoic acid could be synthesized starting from chlorobenzene, following a similar synthetic route to the bromo-analogue. The synthesis of 4-bromo-2-chlorobenzoic acid has been documented. chemicalbook.com The synthesis of iodo-analogues, such as 4-iodo-2-isopropylbenzoic acid, can be accomplished through methods like the diazotization of an amino-substituted precursor followed by reaction with potassium iodide. orgsyn.org

Table 3: Examples of Analogues with Halogen Atom Variations

| Compound Name | Chemical Formula | Key Synthetic Precursor |

| 4-Chloro-2-isopropylbenzoic acid | C₁₀H₁₁ClO₂ | Chlorobenzene |

| 4-Iodo-2-isopropylbenzoic acid | C₁₀H₁₁IO₂ | 4-Amino-2-isopropylbenzoic acid |

Creation of Polyfunctionalized Aromatic Systems for Research Applications

The bromine atom on the this compound scaffold serves as a valuable synthetic handle for the creation of more complex, polyfunctionalized aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.gov

By reacting this compound (or its ester derivatives) with various boronic acids in the presence of a palladium catalyst, a wide range of biphenyl (B1667301) derivatives can be synthesized. This allows for the introduction of diverse aryl and heteroaryl groups at the 4-position of the benzoic acid ring. For example, coupling with phenylboronic acid would yield 2-isopropyl-[1,1'-biphenyl]-4-carboxylic acid. The synthesis of 4-bromobiphenyl (B57062) itself can be achieved through methods such as the Gomberg-Bachmann reaction.

These polyfunctionalized systems are of significant interest in materials science and medicinal chemistry. The introduction of additional aromatic rings can modulate the electronic and photophysical properties of the molecule and provide new points for further functionalization. The synthesis of various biphenyl derivatives through Suzuki-Miyaura coupling has been extensively reported for a range of brominated starting materials.

Table 4: Examples of Polyfunctionalized Aromatic Systems

| Starting Material | Coupling Partner | Product | Reaction Type |

| Methyl 4-bromo-2-isopropylbenzoate | Phenylboronic acid | Methyl 2-isopropyl-[1,1'-biphenyl]-4-carboxylate | Suzuki-Miyaura Coupling |

| Methyl 4-bromo-2-isopropylbenzoate | Pyridine-3-boronic acid | Methyl 2-isopropyl-4-(pyridin-3-yl)benzoate | Suzuki-Miyaura Coupling |

| This compound | Naphthylboronic acid | 2-Isopropyl-4-(naphthalen-1-yl)benzoic acid | Suzuki-Miyaura Coupling |

Sophisticated Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Isopropylbenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-isopropylbenzoic acid, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a thorough structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic region would show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom. This would include signals for the six aromatic carbons (four of which are substituted), the two carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating nature of the isopropyl group.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would establish the connectivity between adjacent protons, for instance, between the methine and methyl protons of the isopropyl group. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.0 | m | 3H |

| Isopropyl CH | 3.0 - 3.5 | sept | 1H |

| Isopropyl CH₃ | 1.2 - 1.4 | d | 6H |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 170 - 180 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-isopropyl | 145 - 155 |

| Isopropyl CH | 30 - 35 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁BrO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity, two mass units apart (m/z 242 and 244).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and cleavage of the isopropyl group.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [C₁₀H₁₁BrO₂]⁺ | 242/244 | Molecular Ion |

| [C₁₀H₁₀BrO]⁺ | 225/227 | Loss of -OH |

| [C₉H₁₀Br]⁺ | 197/199 | Loss of -COOH |

| [C₇H₆BrO₂]⁺ | 199/201 | Loss of C₃H₅ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. A strong C=O stretching vibration for the carbonyl group would appear around 1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and isopropyl groups, as well as C=C stretching vibrations for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H and C=O stretches are also visible in Raman, the aromatic C=C stretching vibrations and the C-Br stretch are often more intense and well-defined in the Raman spectrum, providing a clearer fingerprint of the molecular backbone.

Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | O-H stretch |

| Aromatic C-H | 3000-3100 | Strong | C-H stretch |

| Aliphatic C-H | 2850-2970 | Strong | C-H stretch (isopropyl) |

| Carboxylic Acid C=O | 1680-1710 | Moderate | C=O stretch |

| Aromatic C=C | 1450-1600 | Strong | C=C stretch |

X-ray Crystallography for Definitive Solid-State Structural Determination

It is expected that in the crystal lattice, the molecules would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common packing motif for carboxylic acids. The analysis would also reveal the dihedral angle between the plane of the benzene ring and the carboxylic acid group, which is influenced by the steric hindrance of the ortho-isopropyl group. Furthermore, intermolecular interactions involving the bromine atom, such as halogen bonding, could be identified, which play a significant role in the crystal packing.

Expected Crystallographic Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Feature | Formation of hydrogen-bonded carboxylic acid dimers |

| Conformation | Torsion angle between the aromatic ring and COOH group |

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Isopropylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT studies)

The substituents on the benzoic acid ring, a bromine atom at the 4-position and an isopropyl group at the 2-position, significantly influence its electronic properties. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups increase acidity, while electron-donating groups decrease it. mdpi.comnih.gov In the case of 4-bromo-2-isopropylbenzoic acid, the bromine atom acts as an electron-withdrawing group through its inductive effect, while the isopropyl group is weakly electron-donating. DFT calculations can quantify these effects.

A theoretical study on a range of substituted benzoic acids demonstrated a strong correlation between the calculated gas-phase acidity and experimental values. mdpi.comnih.gov Such studies often employ methods like B3LYP with a basis set such as 6-311G(d,p) to perform geometry optimization and energy calculations. unamur.be For this compound, DFT calculations would likely predict a planar aromatic ring with the carboxylic acid group, while the isopropyl group would have rotational freedom.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | ~4.5 - 5.5 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| pKa | ~3.5 - 4.0 | Predicts the acidity of the carboxylic acid group, crucial for its behavior in biological systems. |

These values are hypothetical and would require specific DFT calculations for this compound for confirmation. The table is designed to be interactive, allowing for a better understanding of the predicted properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior (e.g., WaterMap analysis)

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, especially in a solution phase. For this compound, MD simulations can reveal its conformational flexibility and interactions with solvent molecules like water.

Classical MD simulations have been used to investigate the aggregation of benzoic acid in different environments, showing how confinement can impact its dynamics and lead to the formation of hydrogen-bonded dimers. unimi.itrsc.orgresearchgate.net Similar simulations for this compound would shed light on its self-association behavior in various solvents.

A particularly powerful application of MD is WaterMap analysis , a tool used in drug discovery to identify high-energy water molecules in a protein's binding site that can be displaced by a ligand to improve binding affinity. schrodinger.comdrughunter.com If this compound were being considered as a potential drug candidate, WaterMap analysis of its target protein's binding site would be crucial. nih.gov The analysis involves running MD simulations with explicit water molecules to calculate the thermodynamic properties of individual water molecules. researchgate.net

Table 2: Hypothetical WaterMap Analysis Results for a Target Protein Binding Site

| Hydration Site | ΔG (kcal/mol) | Interpretation | Potential Design Strategy for a this compound Analog |

| Site 1 | +2.5 | Unstable water molecule; displacement is favorable. | Introduce a hydrophobic moiety to displace this water and increase binding affinity. |

| Site 2 | -1.0 | Stable water molecule, likely forming a hydrogen bond network. | Design the ligand to interact with this water molecule or mimic its interactions. |

| Site 3 | +0.5 | Marginally stable water molecule. | Consider displacement if it allows for other favorable interactions. |

This interactive table illustrates how WaterMap results can guide the optimization of a lead compound like this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be validated against experimental data to confirm the structure of a synthesized compound. For this compound, computational methods can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. ucl.ac.uk For this compound, the calculated spectrum would show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the substituted benzene (B151609) ring.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. youtube.com These calculations would predict the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of experimental peaks.

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| IR: C=O Stretch (cm⁻¹) | ~1700 | ~1710 |

| ¹H NMR: Carboxylic Acid Proton (ppm) | ~12-13 | ~12.5 |

| ¹³C NMR: Carboxylic Carbon (ppm) | ~170-175 | ~172 |

This interactive table demonstrates the expected close correlation between experimental and computationally predicted spectroscopic data, a key aspect of structural elucidation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, computational studies could explore its reactivity in various transformations.

For instance, DFT calculations can be used to study the mechanism of reactions involving the carboxylic acid group, such as esterification or amide bond formation. These calculations can identify the lowest energy pathway for the reaction and determine the activation energies for each step.

Computational studies have been successfully applied to understand the mechanisms of complex reactions of benzoic acid derivatives, such as oxidative coupling reactions. nih.gov These studies can reveal the role of catalysts and explain observed regioselectivity and chemoselectivity. In the context of this compound, computational elucidation of reaction mechanisms could guide the development of efficient synthetic routes to its derivatives.

Table 4: Hypothetical Computational Analysis of a Reaction Step for this compound

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack on carbonyl carbon | 0.0 | +15.2 | -5.8 | 15.2 |

This interactive table provides a simplified example of how computational chemistry can be used to quantify the energetics of a reaction pathway, offering valuable information for synthetic chemists.

Future Research Directions and Unexplored Potential of 4 Bromo 2 Isopropylbenzoic Acid

As a substituted aromatic carboxylic acid, 4-bromo-2-isopropylbenzoic acid presents a scaffold with significant, yet largely untapped, potential for further scientific investigation. The interplay between its carboxylic acid group, the bulky isopropyl substituent, and the reactive bromine atom opens avenues for diverse applications and novel synthetic explorations. The following sections outline key areas where future research could unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-isopropylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Route 1 : Start with 2-isopropylbenzoic acid. Use directed bromination (e.g., NBS in DMF or FeBr₃ as a catalyst) to introduce the bromine at the 4-position. Monitor regioselectivity via HPLC or TLC .

- Route 2 : Employ flow chemistry for safer handling of brominating agents (e.g., avoiding toxic solvents like CCl₄). A continuous flow reactor can enhance mixing and heat transfer, improving reaction efficiency .

- Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via melting point (mp ~146–151°C, similar to brominated analogs) and ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃ groups) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The bromine’s deshielding effect will shift aromatic protons downfield (δ 7.5–8.0 ppm). IR spectroscopy can confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO), analyze crystal packing to study intermolecular hydrogen bonding between carboxylic acid groups .

- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties, such as HOMO-LUMO gaps, and compare with experimental UV-Vis data .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted applications in drug discovery or materials science?

- Methodological Answer :

- Suzuki Coupling : Replace the bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Optimize solvent (THF/H₂O) and base (K₂CO₃) for cross-coupling efficiency .

- Carboxylic Acid Derivatization : Convert the -COOH group to amides or esters using EDC/HOBt coupling or Fischer esterification. Monitor reaction progress via LC-MS .

- Applications : In materials science, metal-organic frameworks (MOFs) can be synthesized by coordinating the carboxylic acid group with metal ions (e.g., Zn²⁺) .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reactivity observed during derivatization?

- Methodological Answer :

- Data Validation : Cross-validate NMR/LC-MS results with independent techniques (e.g., high-resolution mass spectrometry) to confirm molecular formulas. Check for common impurities (e.g., residual solvents) .

- Reactivity Analysis : If unexpected side products form (e.g., debromination), conduct kinetic studies under varying temperatures/pH. Use control experiments to isolate intermediates .

- Collaborative Workflow : Share raw data (e.g., NMR FIDs) with collaborators for independent analysis, ensuring reproducibility .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., enzymes in inflammation pathways). Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol) .

- ADMET Prediction : Employ SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability). Optimize substituents to reduce toxicity (e.g., replacing bromine with less electrophilic groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.